molecular formula C11H16N2O5 B2704969 3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid CAS No. 1334491-40-5

3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B2704969
CAS No.: 1334491-40-5
M. Wt: 256.258
InChI Key: FMOIJLBWDZLREU-UHFFFAOYSA-N
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Description

3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an oxazole ring, and a carboxylic acid functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Mechanism of Action

Mode of Action

It is known that isoxazole derivatives can be synthesized by the 1,3-dipolar cycloaddition reaction . This might suggest that the compound could interact with its targets through similar mechanisms, leading to changes in the biological system.

Result of Action

It is known that isoxazole derivatives have been associated with various biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .

Action Environment

It is known that the synthesis of isoxazole derivatives can be influenced by various factors, including the presence of catalysts . This suggests that the compound’s action could potentially be influenced by environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring may yield oxazole-4-carboxylic acid derivatives, while reduction of the carboxylic acid group would produce the corresponding alcohol.

Scientific Research Applications

3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This makes it particularly useful in specific synthetic applications where the oxazole ring’s reactivity is advantageous.

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-6(12-10(16)18-11(2,3)4)8-7(9(14)15)5-17-13-8/h5-6H,1-4H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOIJLBWDZLREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC=C1C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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